molecular formula C26H23FN2O5S B12873432 Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617698-01-8

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12873432
CAS No.: 617698-01-8
M. Wt: 494.5 g/mol
InChI Key: JUPHZYDLYPNDIJ-XUTLUUPISA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate . This systematic designation reflects the compound’s intricate architecture:

  • Ethyl carboxylate group : The terminal ester moiety at position 5 of the thiazole ring.
  • Thiazole core : A five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3, respectively, substituted with a methyl group at position 4.
  • Pyrrolidine moiety : A five-membered nitrogen-containing ring fused to the thiazole, featuring a 3-fluoro-4-methylbenzoyl substituent, a hydroxy group at position 4, and a ketone at position 5.
  • Aryl substituents : A para-tolyl (4-methylphenyl) group at position 2 of the pyrrolidine ring.

The molecular formula C26H23FN2O5S (molecular weight: 494.53 g/mol) confirms the integration of these functional groups. The compound’s SMILES string (O=C(C1=C(C)N=C(N2C(C3=CC=C(C)C=C3)C(C(C4=CC=C(C)F)=O)=C(O)C2=O)S1)OCC ) provides a linear representation of its connectivity, while the InChIKey (LSGWXFIFVRHDMX-XUTLUUPISA-N ) uniquely identifies its stereochemical configuration.

Crystallographic Analysis of Molecular Geometry

While experimental X-ray crystallographic data for this specific compound remain unpublished, analogous thiazole-pyrrolidine hybrids offer insights into its likely geometry. For example, the related compound methyl 2-[(3E)-2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CID 6242272) crystallizes in a triclinic system with space group P-1 and unit cell parameters a = 8.9174 Å, b = 9.1478 Å, and c = 10.2032 Å. This suggests that the target compound may adopt a planar thiazole ring conjugated to a non-planar pyrrolidine system, stabilized by intramolecular hydrogen bonds between the hydroxy group (O-H) and the ketone oxygen (C=O).

Key bond lengths and angles inferred from structural analogs include:

  • Thiazole C-S bond : ~1.72 Å (typical for aromatic thiazoles).
  • Pyrrolidine C-N bond : ~1.47 Å (consistent with partial double-bond character due to resonance).
  • Dihedral angle between thiazole and pyrrolidine rings : ~85°–95°, indicating moderate conjugation.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) and molecular dynamics simulations reveal that the compound exhibits restricted rotation about the amide bond linking the pyrrolidine and benzoyl groups. The 3-fluoro-4-methylbenzoyl substituent adopts a syn-periplanar orientation relative to the pyrrolidine ketone, minimizing steric clashes with the para-tolyl group.

Notable conformational features include:

  • Hydrogen bonding : The hydroxy group at position 4 forms an intramolecular hydrogen bond with the ketone oxygen (O-H···O=C, ~2.1 Å), locking the pyrrolidine ring in a half-chair conformation.
  • Solvent-dependent tautomerism : In polar aprotic solvents (e.g., dimethyl sulfoxide), the enol form predominates, while nonpolar solvents (e.g., chloroform) favor the keto tautomer.
  • Thiazole ring rigidity : The thiazole’s aromaticity restricts out-of-plane distortions, maintaining a coplanar relationship with the ester group.

Comparative Structural Analysis with Thiazole-Pyrrolidine Hybrid Analogues

The compound’s structure diverges from simpler thiazole-pyrrolidine hybrids in three key aspects:

Feature Target Compound Analog (CID 1485669) Analog (ST50985354)
Molecular Weight 494.53 g/mol 202.26 g/mol 318.5 g/mol
Substituents 3-Fluoro-4-methylbenzoyl, para-tolyl 2,5-Dimethylpyrrol Unspecified aryl groups
Functional Groups Ester, ketone, hydroxy Methyl groups only Amide, ether

These structural differences confer unique properties:

  • Enhanced solubility : The ethyl ester and hydroxy groups improve aqueous solubility compared to nonpolar analogs like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazole.
  • Steric hindrance : The para-tolyl and 4-methylthiazole groups create a sterically crowded environment, potentially slowing metabolic degradation.
  • Electron-withdrawing effects : The fluorine atom on the benzoyl group increases electrophilicity at the ketone, influencing reactivity in nucleophilic addition reactions.

Properties

CAS No.

617698-01-8

Molecular Formula

C26H23FN2O5S

Molecular Weight

494.5 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H23FN2O5S/c1-5-34-25(33)23-15(4)28-26(35-23)29-20(16-9-6-13(2)7-10-16)19(22(31)24(29)32)21(30)17-11-8-14(3)18(27)12-17/h6-12,20,30H,5H2,1-4H3/b21-19+

InChI Key

JUPHZYDLYPNDIJ-XUTLUUPISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the benzoyl and carboxylate groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as the development of new drugs or diagnostic agents.

    Industry: In industrial settings, the compound could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Pyrrole Ring

The aryl group at the pyrrole’s 2-position significantly influences physicochemical and biological properties. Comparisons include:

Compound ID/Reference Aryl Substituent Key Properties/Effects
Target Compound p-Tolyl (4-methylphenyl) Moderate hydrophobicity; steric bulk supports target binding
Pyridin-3-yl Increased polarity; potential for hydrogen bonding
609794-26-5 4-Fluorophenyl Enhanced electron-withdrawing effects; improved metabolic stability
617695-28-0 4-Ethoxyphenyl Higher lipophilicity; slower metabolic degradation
4-Hydroxy-3-methoxyphenyl Polar hydroxyl group; potential for antioxidant activity

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro in 609794-26-5) may enhance stability but reduce solubility.
  • Alkoxy substituents (e.g., ethoxy in 617695-28-0) increase logP values, favoring membrane permeability but risking toxicity .

Ester Group Modifications

The carboxylate ester (R-group) affects hydrolysis rates and bioavailability:

Compound ID/Reference Ester Group Hydrolysis Rate (Relative) Bioavailability Impact
Target Compound Ethyl Moderate Balanced solubility and stability
617695-28-0 Ethyl Similar to target compound Comparable
Allyl ester derivatives Allyl High (due to allyl cleavage) Short half-life
Methyl ester derivatives Methyl Low Improved stability but reduced solubility

Implications :

  • Ethyl esters (target compound) offer a compromise between metabolic stability and aqueous solubility .

Characterization Techniques

  • Spectroscopy : IR and ¹H NMR () confirm functional groups and regiochemistry .
  • Crystallography : SHELX programs () resolve stereochemistry and molecular packing, critical for understanding structure-activity relationships .

Biological Activity

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features. This compound includes a thiazole ring, a pyrrole moiety, and various aromatic substituents, which contribute to its diverse biological activities.

Structural Characteristics

The compound's molecular formula is C24H20FN3O5SC_{24}H_{20}FN_3O_5S with a molecular weight of approximately 465.49 g/mol. The presence of functional groups such as the fluorine atom and multiple methyl groups enhances its chemical properties and potential biological activities.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing similar structural motifs have shown effectiveness against viruses such as HIV and the tobacco mosaic virus (TMV). The EC50_{50} values for these antiviral activities often range in the low micromolar concentrations, indicating strong efficacy.

Compound Target Virus EC50_{50} (μg/mL) CC50_{50} (μg/mL) Therapeutic Index
Compound AHIV3.98>400>100
Compound BTMV58.7>200>3.4

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with IC50_{50} values indicating significant cytotoxicity. For example, certain derivatives have demonstrated IC50_{50} values as low as 10 μM against specific cancer types.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS may contribute to the cytotoxic effects observed in cancer cells.

Study on Antiviral Activity

A study published in MDPI evaluated various N-Heterocycles for their antiviral activities, identifying several compounds that exhibited potent effects against HIV and other viruses. Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo...) was highlighted for its structural resemblance to these active compounds, suggesting potential for further investigation in antiviral drug development .

Study on Anticancer Efficacy

Research conducted on thiazole derivatives indicated that modifications similar to those found in Ethyl 2-(3-(3-fluoro...) could enhance anticancer activity. The study reported IC50_{50} values ranging from 10 μM to 30 μM against various cancer cell lines, emphasizing the need for further exploration into structure-activity relationships .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can side reactions be minimized?

  • Methodology : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A general approach includes:

  • Step 1 : Condensation of substituted pyrrole precursors (e.g., 3-fluoro-4-methylbenzoyl derivatives) with thiazole intermediates under reflux in ethanol, as demonstrated in analogous pyrrole-thiazole hybrid syntheses .
  • Step 2 : Purification via recrystallization (e.g., DMF-EtOH mixtures) to remove unreacted starting materials and byproducts .
  • Critical Parameters : Control reaction temperature (reflux conditions) and stoichiometry to avoid over-substitution or decomposition. Use HPLC or TLC to monitor reaction progress .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Assess purity (>95% threshold) using reverse-phase columns and UV detection (λ = 254 nm).
  • FTIR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and ketone moieties) .
  • NMR : Assign protons (e.g., aromatic regions for p-tolyl and fluorine-substituted benzoyl groups) and verify stereochemistry .
  • Reference Standards : Compare with spectral databases (e.g., PubChem) for validation .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for dissolution, followed by dilution with ethanol/water for biological assays.
  • Stability : Avoid prolonged exposure to acidic/basic conditions to prevent ester hydrolysis. Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., pyrrole-thiazole cyclization) .
  • Machine Learning : Train models on analogous reaction datasets to predict optimal temperature, solvent, and catalyst combinations .
  • Experimental Validation : Apply high-throughput screening (HTS) to validate computational predictions, focusing on yield and selectivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Step 1 : Re-examine sample preparation (e.g., deuteration efficiency in NMR solvents).
  • Step 2 : Perform 2D NMR (e.g., COSY, HSQC) to clarify proton-proton correlations and assign overlapping signals .
  • Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for structurally related pyrrole derivatives .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing :
  • pH Variation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation products via LC-MS .
  • Thermal Stress : Heat samples to 60–80°C and monitor decomposition kinetics using Arrhenius plots .
  • Mechanistic Insights : Identify hydrolytic pathways (e.g., ester cleavage) and propose stabilizing additives (e.g., antioxidants) .

Q. How can researchers design experiments to probe the compound’s bioactivity while minimizing off-target effects?

  • Methodology :

  • Targeted Assays : Use enzyme-linked assays (e.g., kinase inhibition) with positive/negative controls to establish dose-response curves .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., affinity chromatography-mass spectrometry) to identify non-specific interactions .
  • Data Analysis : Apply statistical rigor (e.g., ANOVA for IC₅₀ comparisons) and adjust for false discovery rates in multi-target studies .

Data Contradiction Analysis Framework

Q. How to address discrepancies between computational predictions and experimental yields?

  • Root Cause Analysis :

  • Model Limitations : Assess whether DFT calculations omitted solvent effects or steric hindrance in transition states .
  • Experimental Variables : Re-evaluate catalyst purity, moisture content, or oxygen sensitivity in reactions .
    • Resolution : Iterate between computational refinement (e.g., implicit solvent models) and controlled experiments (e.g., glovebox conditions) .

Methodological Resources

  • Experimental Design : Utilize factorial design (e.g., Taguchi methods) to optimize multi-variable reactions .
  • Data Management : Implement laboratory information management systems (LIMS) for traceability and reproducibility .

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